

A Technical Guide to the Theoretical Properties of 3-Carboxy-6-hydroxycoumarin

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Compound of Interest

Compound Name: 3-Carboxy-6-hydroxycoumarin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations used to elucidate the molecular properties of **3-Carboxy-6-hydroxycoumarin**. By leveraging computational chemistry, researchers can predict and understand the structural, electronic, and spectroscopic characteristics of this molecule, offering valuable insights for its application in drug discovery and materials science. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex relationships to facilitate a comprehensive understanding.

Introduction to 3-Carboxy-6-hydroxycoumarin

Coumarins are a significant class of heterocyclic compounds found in many natural products, known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The substituent groups on the coumarin scaffold play a crucial role in determining its biological activity.[2] **3-Carboxy-6-hydroxycoumarin**, an intermediate in various organic syntheses, possesses structural features—a carboxylic acid group at position 3 and a hydroxyl group at position 6—that make it a promising candidate for further functionalization and drug design.[3] Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of such molecules at an atomic level, complementing and guiding experimental research.[4]

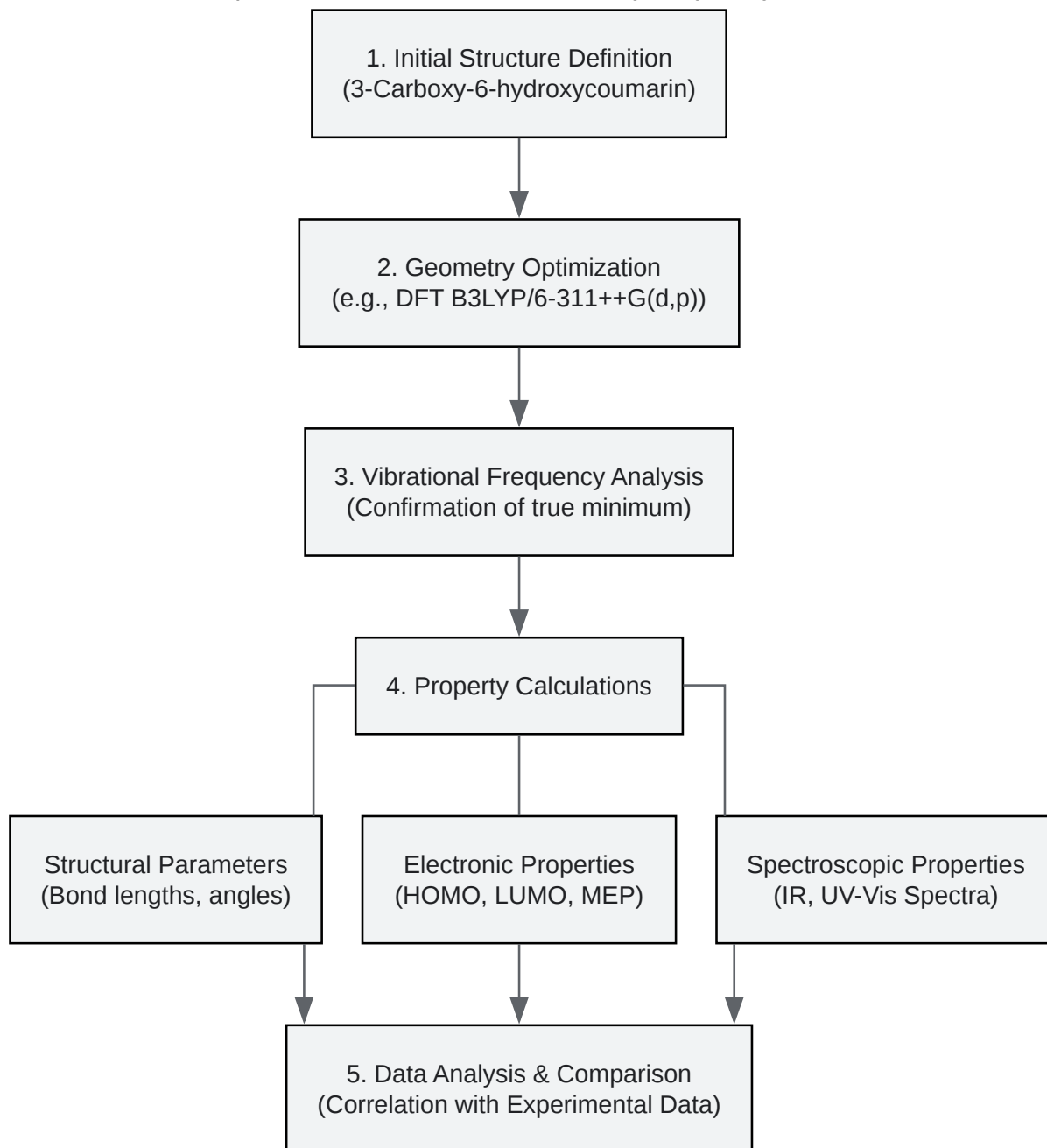
Theoretical Calculation Methodologies

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules like **3-Carboxy-6-hydroxycoumarin**. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.

Computational Approach: The most common approach involves the use of hybrid DFT functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set.^{[1][4]} The 6-311++G(d,p) basis set, which includes diffuse and polarization functions, is frequently employed for geometry optimization and property calculations of coumarin derivatives to ensure high accuracy.^{[1][5]}

Workflow for Theoretical Calculations: The typical workflow for performing theoretical calculations on **3-Carboxy-6-hydroxycoumarin** is outlined below. This process begins with defining the molecular structure and proceeds through geometry optimization, frequency analysis, and the calculation of various electronic and spectroscopic properties.

Computational Workflow for 3-Carboxy-6-hydroxycoumarin



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Caption: A generalized workflow for the theoretical calculation of molecular properties.

Calculated Molecular Properties

Theoretical calculations provide a wealth of quantitative data on the molecular structure, electronic distribution, and spectroscopic behavior of **3-Carboxy-6-hydroxycoumarin**.

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional conformation of the molecule. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the chosen level of theory. For similar coumarin structures, calculations at the B3LYP/6-311++G(d,p) level have shown good agreement with experimental X-ray data.^[1]

Table 1: Predicted Geometrical Parameters for a Representative Hydroxycoumarin Scaffold (Note: Data is illustrative based on typical values for related coumarin structures as specific data for **3-Carboxy-6-hydroxycoumarin** is not available in the provided search results.)

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Length	C2=O2	~1.21 Å
C3-C4	~1.45 Å	
C6-O6	~1.36 Å	
C3-C(carboxy)	~1.49 Å	
Bond Angle	O1-C2-C3	~121°
C5-C6-C7	~120°	
C5-C6-O6	~122°	

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the infrared spectrum of the molecule. These calculated frequencies, after appropriate scaling, can be used to assign the vibrational modes observed in experimental FT-IR spectra. Key vibrational modes for **3-Carboxy-6-hydroxycoumarin** include the C=O stretching of the lactone and carboxylic acid, O-H stretching of the hydroxyl and carboxyl groups, and various C-C and C-H vibrations of the aromatic ring.

Table 2: Key Calculated Vibrational Frequencies (Note: Values are representative for the functional groups present in the molecule.)

Vibrational Mode	Functional Group	Calculated Wavenumber (cm ⁻¹)
O-H Stretch (Carboxyl)	-COOH	~3500-3600
O-H Stretch (Phenolic)	Ar-OH	~3400-3500
C=O Stretch (Lactone)	-C=O	~1720-1740
C=O Stretch (Carboxyl)	-COOH	~1700-1720
C=C Stretch (Aromatic)	Ar C=C	~1600-1620

Electronic Absorption Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λ_{max}). [2] These calculations help in interpreting the experimental UV-Vis spectrum. The primary electronic transitions in coumarins are typically $\pi \rightarrow \pi^*$ transitions.[2] For hydroxycoumarin derivatives, the lowest energy transition is often the HOMO \rightarrow LUMO transition.[2]

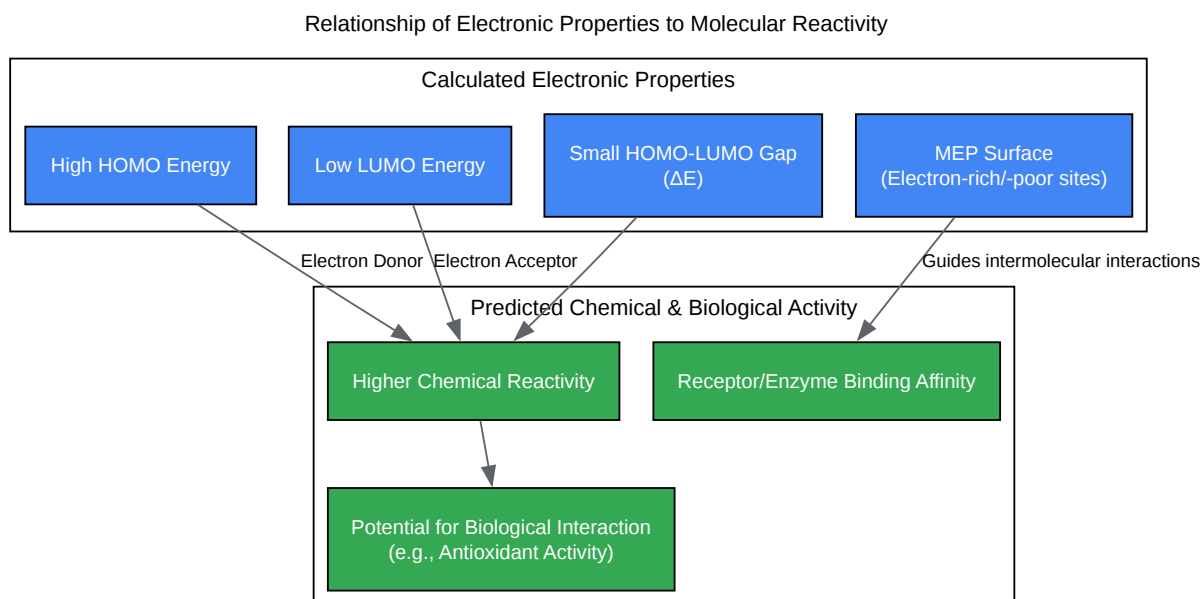
Table 3: Predicted Electronic Properties and Absorption

Parameter	Description	Calculated Value
EHOMO	Energy of Highest Occupied Molecular Orbital	~ -6.5 eV
ELUMO	Energy of Lowest Unoccupied Molecular Orbital	~ -2.0 eV
Energy Gap (ΔE)	ELUMO - EHOMO	~ 4.5 eV
λ_{max} (Calculated)	Wavelength of Maximum Absorption	~320-340 nm

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[2][6] For

many coumarin derivatives, the HOMO and LUMO are distributed over the π -conjugated system.[2]

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For **3-Carboxy-6-hydroxycoumarin**, negative potential (red/yellow) is expected around the oxygen atoms of the carbonyl, carboxyl, and hydroxyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms, particularly the acidic protons of the hydroxyl and carboxyl groups.



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